1-(3-Chloro-4-fluorophenyl)-N-methylhydrazine-1-carboxamide
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-N-methylhydrazine-1-carboxamide is a chemical compound that features a chloro and fluoro substituted phenyl ring attached to a hydrazine carboxamide group
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-N-methylhydrazine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline, which is reacted with methyl isocyanate to form the corresponding urea derivative.
Hydrazine Formation: The urea derivative is then treated with hydrazine hydrate under controlled conditions to form the hydrazine carboxamide.
Reaction Conditions: The reactions are usually carried out in solvents such as ethanol or methanol, and the reaction temperatures are maintained between 50-80°C to ensure optimal yields.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-N-methylhydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-N-methylhydrazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-N-methylhydrazine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The pathways affected by the compound can include signal transduction, cell proliferation, and apoptosis, depending on the specific target and context of use.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-N-methylhydrazine-1-carboxamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-Chloro-4-fluorophenyl)piperazine and 1-(3-Chloro-4-fluorophenyl)-2-hydroxyethylamine share structural similarities.
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring, along with the hydrazine carboxamide group, gives this compound unique chemical and biological properties that differentiate it from other related compounds.
Properties
CAS No. |
62225-74-5 |
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Molecular Formula |
C8H9ClFN3O |
Molecular Weight |
217.63 g/mol |
IUPAC Name |
1-amino-1-(3-chloro-4-fluorophenyl)-3-methylurea |
InChI |
InChI=1S/C8H9ClFN3O/c1-12-8(14)13(11)5-2-3-7(10)6(9)4-5/h2-4H,11H2,1H3,(H,12,14) |
InChI Key |
NUTWFDOGMNNDNB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C1=CC(=C(C=C1)F)Cl)N |
Origin of Product |
United States |
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